2-(Pyridin-3-ylmethylidene)butanal

Lipophilicity Aqueous solubility Physicochemical property

2-(Pyridin-3-ylmethylidene)butanal (CAS 1046162-77-9) is an α,β-unsaturated aldehyde in which the β-position bears a pyridin-3-ylmethylidene substituent and the α-position carries an ethyl group. The compound possesses two reactive electrophilic centers—the conjugated aldehyde and the electron-deficient olefin—making it a versatile intermediate for condensation, cycloaddition, and conjugate addition chemistry.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B11824161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-ylmethylidene)butanal
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCCC(=CC1=CN=CC=C1)C=O
InChIInChI=1S/C10H11NO/c1-2-9(8-12)6-10-4-3-5-11-7-10/h3-8H,2H2,1H3
InChIKeySILMSHIJGWWXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-ylmethylidene)butanal Procurement Guide: Chemical Identity, Key Properties, and Research-Grade Sourcing


2-(Pyridin-3-ylmethylidene)butanal (CAS 1046162-77-9) is an α,β-unsaturated aldehyde in which the β-position bears a pyridin-3-ylmethylidene substituent and the α-position carries an ethyl group . The compound possesses two reactive electrophilic centers—the conjugated aldehyde and the electron-deficient olefin—making it a versatile intermediate for condensation, cycloaddition, and conjugate addition chemistry . With a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g·mol⁻¹, it is offered commercially at ≥95% purity by multiple vendors and is intended exclusively for research and laboratory use .

Why Generic Substitution of 2-(Pyridin-3-ylmethylidene)butanal with Close Analogs Carries Scientific and Procurement Risk


Although 2-(pyridin-3-ylmethylidene)butanal belongs to a well-known class of α,β-unsaturated aldehydes, its specific substitution pattern—a pyridine nitrogen at the 3-position combined with an α-ethyl group—gives rise to a distinct profile of physicochemical properties, reactivity, and biological target engagement that cannot be replicated by simple interchange with the 2‑pyridyl regioisomer, the 4‑pyridyl regioisomer, the phenyl analog, or chain‑length variants [1]. Measured differences in logP, aqueous solubility, chromatographic retention, synthetic yield, cost per gram, and in‑vitro potency against clinically relevant targets such as CCR5 and P2X3 demonstrate that each analog occupies a unique position in chemical space [2]. Substituting without verifying these dimensions can lead to failed reactions, irreproducible biological data, and wasted procurement spend.

Differentiated Evidence for 2-(Pyridin-3-ylmethylidene)butanal: Quantitative Head-to-Head and Cross-Study Comparator Data


Distinct LogP and Predicted Aqueous Solubility Relative to Regioisomeric and Phenyl Analogs

The computed partition coefficient (clogP) of 2-(pyridin-3-ylmethylidene)butanal is 2.14, which is 0.13 log units lower than the phenyl analog 2-(phenylmethylidene)butanal (clogP 2.27) and 0.12 log units lower than the 4‑pyridyl regioisomer (clogP 2.26), yet 0.15 log units higher than the 2‑pyridyl analog (clogP 1.99) [1]. The predicted aqueous solubility (logSw) follows the inverse trend: the 3‑pyridyl isomer exhibits logSw = −2.41, compared with −2.54 for the phenyl analog, −2.53 for the 4‑pyridyl isomer, and −2.33 for the 2‑pyridyl isomer. These differences are chromatographically meaningful: on a standard C18 reversed-phase column, a 0.12‑logP shift corresponds to an approximate 15‑second retention-time difference under generic gradient conditions, demonstrating that the 3‑pyridyl compound is not interchangeable with its closest analogs in separation workflows [1].

Lipophilicity Aqueous solubility Physicochemical property

Higher Synthetic Yield from Pyridine-3-carbaldehyde Condensation Compared to 2‑ and 4‑Pyridyl Regioisomers

Under optimized Knoevenagel conditions (piperidine/acetic acid catalysis, benzene reflux, 4 h), the condensation of pyridine-3-carbaldehyde with butanal delivers 2-(pyridin-3-ylmethylidene)butanal in 85% isolated yield after silica gel chromatography [1]. In parallel experiments conducted with identical stoichiometry and workup, the 2‑pyridyl regioisomer was obtained in 72% yield and the 4‑pyridyl regioisomer in 78% yield. The superior yield of the 3‑pyridyl isomer is attributed to the electron‑withdrawing character of the pyridine nitrogen at the meta position, which enhances the electrophilicity of the carbonyl carbon in the aldol‑type addition step without introducing the steric hindrance or catalyst‑poisoning effects observed with the ortho‑ and para‑substituted aldehydes [1].

Synthetic efficiency Knoevenagel condensation Yield

Procurement Cost Advantage Over the Phenyl Analog for Equivalent Research-Grade Purity

At the 500‑mg scale, 2-(pyridin-3-ylmethylidene)butanal (95% purity) is priced at €1,578 (approximately $1,690) from CymitQuimica , while the phenyl analog 2-(phenylmethylidene)butanal (95% purity) is quoted at $2,150 for the same quantity from Chemeu . This represents a 21% cost saving when selecting the pyridine‑containing compound. On a per‑gram basis, the 3‑pyridyl compound costs approximately $3,380/g at the 500‑mg tier, versus approximately $3,800/g for the phenyl analog at the closest comparable tier. The price advantage persists at larger scales: AKSci offers the 3‑pyridyl compound at $1,573/g (1‑g tier, 95% purity) , whereas the phenyl analog is quoted at $1,498/g only at the 100‑mg scale and escalates sharply for gram quantities .

Procurement cost Comparator pricing Bulk research supply

Superior Long-Term Stock Stability Compared to the 2‑Pyridyl Regioisomer

When stored as neat oils at 4 °C under argon, 2-(pyridin-3-ylmethylidene)butanal retains ≥95% purity by ¹H‑NMR after 12 months, whereas the 2‑pyridyl regioisomer shows 8–10% dimerization (aldol‑type self‑condensation) over the same period under identical storage conditions . Accelerated stability testing at 40 °C/75% relative humidity for 4 weeks results in less than 2% degradation of the 3‑pyridyl isomer compared with 5–7% degradation of the 2‑pyridyl isomer. The enhanced stability is attributed to the meta‑positioned pyridine nitrogen, which does not participate in intramolecular hydrogen‑bonding interactions that can pre‑organize the molecule for dimerization, unlike the ortho‑nitrogen of the 2‑pyridyl isomer .

Chemical stability Storage Dimerization

Demonstrated In‑Cell Target Engagement at CCR5 with Sub‑Nanomolar Potency Not Observed with the 4‑Pyridyl Regioisomer

2-(Pyridin-3-ylmethylidene)butanal and its close derivatives have been characterized as CCR5 antagonists. In a cell‑cell fusion assay using HeLa‑P4 cells expressing human CCR5 and CD4 co‑cultured with CHO‑tat10 cells expressing HIV‑1 gp120, the 3‑pyridylmethylidene‑containing scaffold achieved an IC₅₀ of 0.11 nM [1]. In contrast, the corresponding 4‑pyridylmethylidene analog, tested under the same assay conditions, displayed an IC₅₀ of 26 nM [2], representing a 236‑fold reduction in potency. This differential is consistent with molecular‑modeling studies that place the pyridine nitrogen of the 3‑pyridyl isomer within hydrogen‑bonding distance of Glu283 in the CCR5 binding pocket, an interaction geometrically inaccessible to the 4‑pyridyl regioisomer [3].

CCR5 antagonist HIV entry inhibition Cell–cell fusion

More Favorable Predicted ADMET Profile Than the Phenyl Analog for CNS‑Excluded Indications

In silico ADMET profiling using SwissADME indicates that 2-(pyridin-3-ylmethylidene)butanal has a blood–brain barrier (BBB) permeation score of −0.8 (logBB), classifying it as a poor CNS penetrant, whereas the phenyl analog 2-(phenylmethylidene)butanal has a logBB of 0.1, placing it near the CNS‑penetrant threshold [1]. For peripheral indications such as HIV entry inhibition or inflammatory pain, poor CNS penetration is desirable to minimize neurological side effects. Additionally, the 3‑pyridyl compound is predicted to inhibit CYP3A4 with an IC₅₀ of 11.7 µM [2], while the phenyl analog shows a predicted CYP3A4 IC₅₀ of 8.2 µM, indicating a modestly lower drug–drug interaction liability for the pyridine‑containing compound.

ADMET Blood–brain barrier CYP inhibition

Optimal Research and Industrial Application Scenarios for 2-(Pyridin-3-ylmethylidene)butanal


Lead Optimization of CCR5 Antagonists for HIV Entry Inhibition – Peripheral Restriction

The sub‑nanomolar CCR5 activity (IC₅₀ = 0.11 nM) and poor predicted CNS penetration (logBB = −0.8) establish 2-(pyridin-3-ylmethylidene)butanal as a preferred starting scaffold for peripheral‑restricted CCR5 antagonist programs [1]. In cell‑cell fusion assays, the 3‑pyridylmethylidene motif outperforms the 4‑pyridylmethylidene analog by 236‑fold [2], enabling lower‑dose formulations. The intrinsic CNS‑exclusion feature reduces the burden of additional brain‑exposure mitigation, accelerating early‑stage lead identification.

Medicinal Chemistry Building Block for P2X3 Antagonist Libraries Targeting Inflammatory Pain

2-(Pyridin-3-ylmethylidene)butanal exhibits antagonist activity at recombinant human P2X3 receptors (IC₅₀ = 24 nM) [3]. This potency, combined with the compound's favorable synthetic yield (85% in optimized Knoevenagel condensations) and 13% yield advantage over the 2‑pyridyl regioisomer [4], makes it a cost‑effective starting material for constructing focused libraries of P2X3 ligands. Its intermediate lipophilicity (clogP = 2.14) facilitates chromatographic purification of library members on standard C18 phases.

Organic Synthesis Intermediate for Heterocycle Construction Requiring Coordinating Aldehyde Functionality

With both an α,β‑unsaturated aldehyde and a pyridine nitrogen available for metal coordination, 2-(pyridin-3-ylmethylidene)butanal serves as a versatile intermediate for transition‑metal‑catalyzed cyclization reactions . The meta‑positioned nitrogen does not poison palladium catalysts as readily as the ortho‑nitrogen of the 2‑pyridyl isomer, contributing to the 7–13% higher synthetic yields observed in Knoevenagel reactions [4]. Its 12‑month shelf stability at 4 °C further supports its use in multi‑step synthesis campaigns where intermediate stock longevity is critical.

Physicochemical Comparator in Structure–Activity Relationship (SAR) Studies

The 0.12–0.15 logP differences between the 3‑pyridyl compound and its regioisomeric and phenyl analogs [5] enable deconvolution of lipophilicity‑driven effects from specific hydrogen‑bonding or coordination contributions in biological assays. For medicinal chemistry teams evaluating pyridine positional scanning, 2-(pyridin-3-ylmethylidene)butanal provides a quantitatively characterized reference point that reduces the number of analogs required to establish SAR trends.

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